molecular formula C26H25N3O4S B11585301 2-(benzylsulfanyl)-5-(2,5-dimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-(benzylsulfanyl)-5-(2,5-dimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11585301
M. Wt: 475.6 g/mol
InChI Key: OSHNBRNHNGRMOV-UHFFFAOYSA-N
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Description

2-(BENZYLSULFANYL)-5-(2,5-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimidoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLSULFANYL)-5-(2,5-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE typically involves multi-step organic reactions. Common starting materials might include benzyl sulfide, 2,5-dimethoxybenzaldehyde, and appropriate pyrimidine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, pyrimidoquinoline derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research into this specific compound may reveal similar biological activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(BENZYLSULFANYL)-5-(2,5-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-b]quinoline: A core structure shared with the compound, known for its biological activities.

    Benzyl sulfide derivatives: Compounds with similar sulfur-containing functional groups.

    Dimethoxyphenyl derivatives: Compounds with similar aromatic ring structures.

Uniqueness

The uniqueness of 2-(BENZYLSULFANYL)-5-(2,5-DIMETHOXYPHENYL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE lies in its combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

2-benzylsulfanyl-5-(2,5-dimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C26H25N3O4S/c1-32-16-11-12-20(33-2)17(13-16)21-22-18(9-6-10-19(22)30)27-24-23(21)25(31)29-26(28-24)34-14-15-7-4-3-5-8-15/h3-5,7-8,11-13,21H,6,9-10,14H2,1-2H3,(H2,27,28,29,31)

InChI Key

OSHNBRNHNGRMOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5

Origin of Product

United States

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